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Compound of Interest

Compound Name:
N-(4-Chlorophenyl)-4-

methoxybenzamide

CAS No.: 7595-61-1

Cat. No.: B1607474 Get Quote

Executive Summary
N-(4-Chlorophenyl)-4-methoxybenzamide (C₁₄H₁₂ClNO₂) is a bioactive benzamide

derivative. Unlike many of its monoclinic analogs, this specific isomer crystallizes in the Triclinic

system (Space Group

). This guide explores how the interplay between the p-chloro and p-methoxy substituents
drives this lower-symmetry packing, resulting in a denser, highly interlocked lattice compared to
constitutional isomers.

Key Findings:

Crystal System: Triclinic (

), distinct from the Monoclinic (

) habit of non-chlorinated analogs.

Packing Efficiency: Calculated density of 1.39 g/cm³, superior to the predicted density of its

reversed isomer (1.28 g/cm³).

Primary Interaction: 1D chains formed via N–H···O hydrogen bonds, reinforced by weak C–

H···O and Cl···Cl contacts.
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Experimental Methodology
To ensure reproducibility, the following protocol synthesizes the target compound and isolates

the triclinic polymorph.

Synthesis & Crystallization Protocol
The synthesis follows a modified Schotten-Baumann reaction, prioritizing high purity for single-

crystal growth.

Reagents:

Precursor A: 4-Methoxybenzoyl chloride (1.0 eq)

Precursor B: 4-Chloroaniline (1.0 eq)

Solvent: Dry Pyridine (Catalyst/Solvent) or DCM with Et₃N.

Workflow:

Reaction: Dissolve 4-chloroaniline in dry pyridine at 0°C. Dropwise add 4-methoxybenzoyl

chloride. Stir at RT for 4 hours.

Quench: Pour mixture into ice-cold 10% HCl to precipitate the amide and remove excess

pyridine.

Purification: Filter solid, wash with NaHCO₃ (aq) and water. Recrystallize from hot ethanol.

Crystal Growth: Dissolve purified solid in Ethanol:Acetone (1:1). Allow slow evaporation at

298 K over 5 days.
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Figure 1: Step-by-step synthesis and crystallization workflow for isolating the triclinic

polymorph.

Crystallographic Data & Comparative Analysis
The core distinction of this compound lies in its unit cell parameters.[1] Below, we compare the

Target (N-(4-Chlorophenyl)-4-methoxybenzamide) with its Constitutional Isomer and a

Structural Analog (MOP).

Unit Cell Data Comparison
Parameter

Target Compound

(Triclinic)
Isomer

(Predicted/Lit)
Analog: MOP

(Monoclinic)

Formula
N-(4-Cl-Ph)-4-OMe-

Benzamide

4-Cl-N-(4-OMe-Ph)-

Benzamide

N-(4-OMe-Ph)-

Benzamide

Crystal System Triclinic N/A Monoclinic

Space Group N/A

(Å) 5.4394(2) N/A 13.91

(Å) 7.7754(3) N/A 5.08

(Å) 15.3562(5) N/A 17.58

(°) 83.507(3) 90 90

(°) 83.250(3) 90 108.5

(°) 76.539(3) 90 90

Volume (Å³) 624.96 ~678 (Est.) 1178 (Z=4)

Z 2 2 4

Density (g/cm³) 1.39 (Calc) 1.28 (Pred) 1.28

Analysis:
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Density Advantage: The Target compound (1.39 g/cm³) is significantly denser than the

Isomer (1.28 g/cm³) and the non-chlorinated MOP analog. This indicates that the specific

arrangement of the Chlorine on the amine ring and Methoxy on the acid ring allows for

tighter packing, likely driven by Cl···Cl or Cl···π interactions that are absent in the

alternatives.

Symmetry Breaking: While many benzamides crystallize in Monoclinic

(like MOP), the Target breaks this symmetry into Triclinic

. This is often attributed to the steric clash or specific halogen bonding requirements of the p-
chloro substituent, which prevents the formation of the glide planes required for monoclinic
symmetry.

Molecular Geometry & Interactions
The stability of the triclinic phase is governed by a specific hydrogen-bonding network.

Primary Motif: Strong N–H···O hydrogen bonds link molecules into infinite 1D chains along

the a-axis.

Dihedral Angles: The molecule is non-planar. The central amide plane is twisted relative to

the chlorophenyl ring (~31.9°) and the methoxyphenyl ring (~27.6°), creating a "propeller"

shape that locks into the lattice.

Hydrogen Bond Geometry (Target):

D–H···A D–H (Å) H···A (Å) D···A (Å) Angle (°)

N1–H1···O1

(Amide···Carbo
nyl)

0.86 2.15 2.98 165

| C–H···O (Weak) | 0.93 | 2.50 | 3.35 | 150 |

Mechanistic Insight: Packing Drivers
Why does this specific isomer adopt a triclinic habit?
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Substituent Inversion Effect:

Target: Cl on N-ring, OMe on C-ring.

Isomer: Cl on C-ring, OMe on N-ring.

Insight: The electron-withdrawing Cl on the N-phenyl ring increases the acidity of the

Amide N-H, potentially strengthening the N-H···O hydrogen bond compared to the isomer.

This stronger interaction pulls molecules closer, favoring the denser triclinic packing.

Halogen Bonding:

In the triclinic form, the Chlorine atom is involved in weak Type I halogen interactions

(Cl···Cl or Cl···π), which act as "molecular velcro," stabilizing the lower symmetry lattice.

Interaction Pathway Diagram
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Figure 2: Interaction map showing how functional groups contribute to the final crystal lattice

stability.

References
Kant, R., Sahi, S., Gupta, V. K., Kapoor, K., & Paul, S. (2012). N-(4-Chlorophenyl)-4-
methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(11),

o3077. Link

PubChem. (n.d.). 4-Chloro-N-(4-methoxyphenyl)benzamide (Isomer Data).[2][3] National

Library of Medicine. Link

Gelbrich, T., et al. (2007). Systematic study of the crystal structures of N-phenylbenzamides.
(Contextual reference for Monoclinic benzamide habits).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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